molecular formula C7H2BrCl3O B12966383 3-Bromo-2,4-dichlorobenzoyl chloride

3-Bromo-2,4-dichlorobenzoyl chloride

Cat. No.: B12966383
M. Wt: 288.3 g/mol
InChI Key: GNWSIXKLAXFLFF-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,4-dichlorobenzoyl chloride can be synthesized through the reaction of 3-bromo-2,4-dichlorobenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound.

    Amines: React with the compound to form amides.

    Water: Causes hydrolysis of the compound.

Major Products Formed

    Amides: Formed from the reaction with amines.

    3-Bromo-2,4-dichlorobenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Bromo-2,4-dichlorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromo-2,4-dichlorobenzoyl group into molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichlorobenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines, to form amides through nucleophilic acyl substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dichlorobenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and various applications in scientific research and industry.

Properties

Molecular Formula

C7H2BrCl3O

Molecular Weight

288.3 g/mol

IUPAC Name

3-bromo-2,4-dichlorobenzoyl chloride

InChI

InChI=1S/C7H2BrCl3O/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H

InChI Key

GNWSIXKLAXFLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Cl)Br)Cl

Origin of Product

United States

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